molecular formula C20H17NO5S B3052031 3-(4-Benzyloxy-phenylsulfamoyl)-benzoic acid CAS No. 380193-68-0

3-(4-Benzyloxy-phenylsulfamoyl)-benzoic acid

Cat. No.: B3052031
CAS No.: 380193-68-0
M. Wt: 383.4 g/mol
InChI Key: JCPVFSKGIIVYIS-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

It’s worth noting that compounds with similar structures have been used in suzuki–miyaura coupling reactions , which suggests that this compound may also interact with palladium catalysts in these reactions.

Mode of Action

The mode of action of 3-(4-Benzyloxy-phenylsulfamoyl)-benzoic acid is likely related to its potential role in Suzuki–Miyaura coupling reactions . In these reactions, the compound may undergo oxidative addition with palladium, forming a new Pd–C bond . This is followed by transmetalation, where the compound is transferred from boron to palladium .

Biochemical Pathways

Given its potential role in suzuki–miyaura coupling reactions , it may be involved in carbon–carbon bond-forming reactions, which are crucial for the synthesis of complex organic molecules.

Pharmacokinetics

Compounds with similar structures have been used in suzuki–miyaura coupling reactions , which typically require mild and functional group tolerant reaction conditions . This suggests that the compound may have favorable bioavailability.

Result of Action

Given its potential role in suzuki–miyaura coupling reactions , it may contribute to the formation of new carbon–carbon bonds, which are crucial for the synthesis of complex organic molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

    Formation of Intermediates: This step typically involves the preparation of key intermediates through reactions such as condensation, cyclization, and functional group transformations.

    Final Assembly: The intermediates are then subjected to further reactions, such as esterification or amidation, to form the final compound.

Industrial Production Methods

Industrial production methods for WYE-175768 would likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using appropriate catalysts, and ensuring the purity of the final product through techniques like recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

WYE-175768 can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Halogens, nucleophiles, and other substituting agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

WYE-175768 has a wide range of scientific research applications, including:

    Chemistry: It is used as a reagent in various chemical reactions and as a standard for analytical methods.

    Biology: It serves as a tool for studying the biological functions of PPARs and their role in cellular processes.

    Medicine: WYE-175768 is investigated for its potential therapeutic effects, particularly in metabolic disorders and inflammatory diseases.

    Industry: It is used in the development of new materials and as a component in various industrial processes.

Comparison with Similar Compounds

Similar Compounds

    Rosiglitazone: Another PPAR agonist used in the treatment of type 2 diabetes.

    Pioglitazone: A PPAR agonist with similar therapeutic applications.

    Fenofibrate: A PPAR agonist used to treat hyperlipidemia.

Uniqueness

WYE-175768 is unique in its specific chemical structure and its potential applications beyond those of other PPAR agonists. Its distinct molecular framework allows for unique interactions with PPARs, potentially leading to different biological effects and therapeutic benefits.

Properties

IUPAC Name

3-[(4-phenylmethoxyphenyl)sulfamoyl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17NO5S/c22-20(23)16-7-4-8-19(13-16)27(24,25)21-17-9-11-18(12-10-17)26-14-15-5-2-1-3-6-15/h1-13,21H,14H2,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCPVFSKGIIVYIS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=C(C=C2)NS(=O)(=O)C3=CC=CC(=C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40368292
Record name 3-(4-Benzyloxy-phenylsulfamoyl)-benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40368292
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

383.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

380193-68-0
Record name 3-(4-Benzyloxy-phenylsulfamoyl)-benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40368292
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-{[4-(benzyloxy)phenyl]sulfamoyl}benzoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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